N~1~-(tert-butyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N1-(tert-butyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide is a chemical compound that has garnered interest in organic chemistry due to its potential applications in various synthesis and transformation processes.
Synthesis Analysis
This compound is synthesized through a process involving tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be prepared from aldehydes and tert-butyl N-hydroxycarbamate. This reaction uses sodium benzenesulfinate and formic acid in a methanol-water mixture. The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of N1-(tert-butyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide is characterized by its tert-butyl, methyl, and phenylsulfonyl groups attached to the glycinamide framework. This structure imparts unique chemical properties that make it suitable for various synthetic applications.
Chemical Reactions and Properties
This compound participates in reactions such as the three-component coupling reactions of sulfonylimidates, silyl glyoxylates, and N-tert-butanesulfinyl aldimines. These reactions lead to the formation of cyclic N-sulfonylamidines with free endocyclic N-H, involving the formation of multiple bonds and the cleavage of the chiral auxiliary (Yao & Lu, 2011).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N~1~-(tert-butyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .
Future Directions
properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-tert-butylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)14-12(16)10-15(4)19(17,18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPACVXIPGIERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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